3-Benzofuranacetic acid, 6-methyl-, methyl ester
Description
3-Benzofuranacetic acid, 6-methyl-, methyl ester (C₁₃H₁₂O₅) is a benzofuran derivative characterized by a fused benzene and furan ring system. The acetic acid moiety is esterified at position 3 of the benzofuran core, with a methyl group at position 6 and a methyl ester functional group (Figure 1). This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of histone deacetylase (HDAC) inhibitors . Its molecular weight is 248.23 g/mol, and its structure has been confirmed via spectroscopic methods such as NMR and mass spectrometry .
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 2-(6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10-9(6-12(13)14-2)7-15-11(10)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
CVQTWKUKVWWMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Benzofuranacetic acid, 6-methyl-, methyl ester typically involves the esterification of 3-Benzofuranacetic acid, 6-methyl-. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Benzofuranacetic acid, 6-methyl-, methyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to 3-benzofuranacetic acid derivatives exhibit significant antimicrobial activity. For instance, fatty acid methyl esters (FAME) derived from various natural sources have shown strong antibacterial and antifungal properties. The structure of 3-benzofuranacetic acid may contribute to similar bioactivities, making it a candidate for further exploration in the development of antimicrobial agents .
Cancer Research
The compound's structural characteristics suggest potential applications in cancer research. Studies have indicated that benzofuran derivatives can inhibit specific pathways associated with tumor growth, such as glycogen synthase kinase 3β (GSK-3β), which is often overexpressed in various cancers . This suggests that 3-benzofuranacetic acid derivatives could be developed as therapeutic agents targeting these pathways.
Agricultural Applications
Pesticide Development
The unique structure of 3-benzofuranacetic acid makes it a candidate for the development of new pesticides. Its derivatives have shown efficacy against various pests and pathogens affecting crops. Research into the synthesis and modification of benzofuran compounds has resulted in formulations that enhance crop protection while minimizing environmental impact .
Materials Science
Polymer Chemistry
The incorporation of benzofuran derivatives into polymer matrices has been explored for developing new materials with enhanced properties. The compound can be utilized as a monomer or additive to improve the thermal stability and mechanical properties of polymers, making it valuable in the production of advanced materials for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzofuranacetic acid, 6-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Research is ongoing to elucidate the detailed mechanisms by which these compounds exert their effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
Compound A : 3-Benzofuranacetic Acid, 2,3-Dihydro-6-Hydroxy-, Methyl Ester [(3R)-isomer]
- Structure : Features a partially hydrogenated benzofuran ring (2,3-dihydro) with a hydroxyl group at position 6 and a methyl ester at position 3.
- Molecular Formula : C₁₂H₁₂O₅
- The hydroxyl group at position 6 introduces polarity, impacting solubility .
Compound B : 3-Benzofurancarboxylic Acid, 4-Chloro-6-(Diethylaminomethyl)-5-Hydroxy-2-Methyl-, Ethyl Ester
- Structure: Substituted with chlorine (position 4), diethylaminomethyl (position 6), hydroxy (position 5), and methyl (position 2). The carboxylic acid is esterified as ethyl.
- Molecular Formula: C₁₇H₂₂ClNO₄
- Key Differences: The carboxylic acid group (vs. acetic acid) and ethyl ester increase molecular weight and lipophilicity. The diethylaminomethyl group introduces basicity, influencing pharmacokinetics .
Ester Group Modifications
Compound C : Benzoic Acid, 3-(Trifluoromethyl)-, Methyl Ester
- Structure : A benzoic acid derivative with a trifluoromethyl group at position 3 and a methyl ester.
- Molecular Formula : C₉H₇F₃O₂
- Key Differences : The absence of the benzofuran ring simplifies the structure. The trifluoromethyl group enhances metabolic stability and electronegativity, making it a common motif in agrochemicals .
Compound D : Benzeneacetic Acid, 2-Hydroxy-3-(1-Methylethyl)-, Methyl Ester
- Structure : A benzeneacetic acid derivative with a hydroxyl group and isopropyl substitution.
- Molecular Formula : C₁₃H₁₆O₃
Data Table: Structural and Physical Properties
Biological Activity
3-Benzofuranacetic acid, 6-methyl-, methyl ester is a compound belonging to the benzofuran family, which is known for its diverse biological activities. The benzofuran structure is prominent in many natural products and synthetic compounds that exhibit various therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
3-Benzofuranacetic acid, 6-methyl-, methyl ester can be represented by the following molecular structure:
- Molecular Formula : CHO
- Molecular Weight : 194.20 g/mol
The compound features a benzofuran ring fused with an acetic acid moiety, which contributes to its biological properties.
Anticancer Activity
Research has indicated that derivatives of benzofuran exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various benzofuran derivatives on cancer cell lines, demonstrating that certain modifications enhance their ability to induce apoptosis in cancer cells. Specifically, compounds with specific substituents on the benzofuran ring showed increased activation of caspase enzymes (caspase 3/7), suggesting a mechanism of action that involves programmed cell death .
Table 1: Cytotoxic Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1c | K562 | 15 | Apoptosis via caspase activation |
| 1e | K562 | 10 | DNA interaction and apoptosis |
| 2d | K562 | 20 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of fatty acid methyl esters (FAMEs), which include compounds similar to 3-benzofuranacetic acid, have been well-documented. FAMEs derived from microalgae have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate strong effectiveness against various pathogens .
Table 2: Antimicrobial Efficacy of FAMEs
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 24-48 |
| Escherichia coli | 12-24 |
| Candida albicans | 60-192 |
Anti-inflammatory and Antioxidant Properties
Benzofuran derivatives are also noted for their anti-inflammatory and antioxidant activities. The ability to scavenge free radicals and inhibit inflammatory pathways makes them potential candidates for therapeutic applications in chronic inflammatory diseases .
In vitro assays have demonstrated that these compounds can reduce oxidative stress markers in cellular models, further supporting their role as antioxidants.
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives:
- Anticancer Study : A study on the apoptosis-inducing effects of various benzofuran derivatives revealed that modifications at specific positions on the benzofuran ring significantly enhanced their cytotoxicity against K562 cells. The presence of halogen substituents was correlated with increased activity .
- Antimicrobial Activity Assessment : Research on FAMEs from microalgae showed promising results in combating microbial infections, indicating that similar structural motifs in benzofurans could yield effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
